N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine
Description
Properties
CAS No. |
827031-29-8 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O/c1-10-17-13-6-4-3-5-12(13)15(18-10)19-11-7-8-14(20-2)16-9-11/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
GNEWLLIRDAPRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine typically involves the condensation of 6-methoxypyridin-3-amine with 2-methylquinazolin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline core enables regioselective substitution under basic conditions. For example:
-
Halogenation : Bromination or chlorination at the C6 position occurs via electrophilic substitution, as demonstrated in analogous 2-methylquinazolin-4-amine derivatives (e.g., synthesis of 6-bromo-2-methylquinazolin-4-one) .
-
Aminolysis : The C4 amine group participates in SNAr reactions with acyl chlorides or anhydrides. For instance, acetylation with acetic anhydride yields N-acetyl derivatives .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 6-Bromo-2-methylquinazolin-4-amine | 45–49% | |
| Acetylation | Acetic anhydride, pyridine, RT | N-Acetyl derivative | 78% |
Cross-Coupling Reactions
The quinazoline scaffold facilitates transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Boronic esters react at the C8 position of the quinazoline ring under Pd catalysis, as seen in related PSMA-targeted conjugates .
-
Buchwald-Hartwig Amination : Palladium-mediated coupling of aryl halides with amines modifies the pyridine moiety .
Example Protocol :
text1. Dissolve N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine (1 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in degassed DMF. 2. Heat at 100°C under N₂ for 12 h. 3. Purify via column chromatography (hexane:EtOAc = 3:1)[1].
Condensation and Cyclization
The primary amine group undergoes condensation with carbonyl compounds:
-
Schiff Base Formation : Reaction with aldehydes (e.g., pyrrole-2-carbaldehyde) yields imine derivatives, as observed in analogous pyridylamine systems .
-
Heterocycle Synthesis : Microwave-assisted cyclization with hydrazine produces triazole-fused quinazolines .
Reaction Data :
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-Methoxypyridin-3-amine | Pyrrole-2-carbaldehyde | EtOH, reflux, 6 h | Schiff base ligand | 85% |
Coordination Chemistry
The pyridyl and quinazoline amines act as bidentate ligands for metal complexes:
-
Cu(II)/Co(II) Complexation : Forms octahedral complexes with antimicrobial activity, as shown in structurally related Schiff base ligands .
Complex Properties :
| Metal Ion | Coordination Geometry | Applications | Source |
|---|---|---|---|
| Co(II) | Octahedral | Antibacterial agents |
Functional Group Transformations
-
Demethylation : The methoxy group on pyridine undergoes cleavage with BBr₃ to yield hydroxyl derivatives .
-
Oxidation : Quinazoline C2-methyl group oxidizes to carboxylic acid using KMnO₄ under acidic conditions .
Mechanistic Insight :
This reaction proceeds via Lewis acid-mediated cleavage .
Photophysical Reactivity
UV-vis spectroscopy reveals π→π* transitions at λ~274–329 nm (ε = 11,854–15,200 M⁻¹cm⁻¹), indicating conjugation between quinazoline and pyridine systems .
Scientific Research Applications
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The methoxypyridine moiety can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, synthesis yields, and molecular weights (derived from ESI-MS data):
*Calculated from molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing Groups : Halogens (Cl, I) increase electrophilicity of the quinazoline core, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky groups (e.g., 3-methylphenyl in ) may hinder binding to flat enzymatic pockets but improve selectivity for less-conserved targets.
Key Takeaways
Substituent Flexibility: The 4-amino position tolerates diverse groups (e.g., pyridines, halophenyls), enabling tuning of solubility, stability, and target affinity.
Synthetic Optimization : High yields (>90%) are achievable with smaller substituents, while steric or electronic challenges require tailored conditions (e.g., Cs₂CO₃ in ).
Biological Activity
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Quinazoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications in the quinazoline structure can enhance antibacterial activity against various pathogens.
Key Findings:
- Antibacterial Efficacy: Compounds with methoxy substitutions, similar to this compound, often exhibit improved activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action: The antibacterial mechanism may involve inhibition of bacterial DNA gyrase and interference with cell wall biosynthesis .
Anticancer Activity
Quinazoline derivatives are also recognized for their potential as anticancer agents. The compound this compound has been investigated for its effects on various cancer cell lines.
Case Studies:
- EGFR Inhibition: Quinazoline compounds have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The presence of specific substituents enhances this activity, making compounds like this compound promising candidates for further development .
- Cytotoxicity Assays: In vitro studies have shown that derivatives exhibit significant cytotoxic effects against breast adenocarcinoma (MCF-7) and other cancer cell lines, with IC50 values often in the nanomolar range .
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition, particularly targeting key enzymes involved in cancer progression and microbial resistance.
Inhibitory Activities:
- Tyrosine Kinases: Various quinazoline derivatives have been evaluated for their ability to inhibit tyrosine kinases such as CDK2 and HER2. This compound is hypothesized to exhibit similar activities based on structural analogies .
Structure–Activity Relationship (SAR)
The biological activities of quinazolines are closely related to their chemical structure. Substituents at various positions influence their potency and selectivity.
Key SAR Insights:
- Methoxy Group Influence: The methoxy group at the 6-position enhances solubility and bioavailability, contributing to increased antibacterial and anticancer activities .
- Pyridine Integration: Incorporation of a pyridine ring improves interactions with biological targets, enhancing efficacy against cancer cells and pathogens .
Q & A
Basic: What synthetic routes are available for N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines. A solvent-free microwave-assisted method is efficient, yielding high-purity products. For example, reacting 2-methyl-4-chloroquinazoline with 6-methoxypyridin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves yields of 70–85% . Optimization includes adjusting stoichiometry, solvent polarity, and microwave irradiation time to minimize side products.
Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the quinazoline core (δ 7.6–8.3 ppm for aromatic protons) and methoxypyridine substituents (δ 3.8–4.0 ppm for OCH₃) .
- X-ray crystallography : Resolves protonation states (e.g., N-amine vs. pyridine protonation) and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/n) reveal intermolecular N–H⋯Br⁻ and O–H⋯Br⁻ interactions in hydrobromide salts .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 307.12 [M+H]+) .
Advanced: How do protonation sites and hydrogen bonding influence the compound’s solubility and stability?
Methodological Answer:
Protonation at the quinazoline N1 or pyridine nitrogen alters intermolecular interactions. X-ray studies show that protonation at the methoxypyridine nitrogen (e.g., in hydrobromide salts) forms zigzag chains via N+–H⋯N hydrogen bonds, enhancing thermal stability but reducing aqueous solubility. In contrast, protonation at the quinazoline amine creates a 3D network with water molecules, improving solubility . Stability assays (e.g., TGA/DSC) under humidity and temperature stress are recommended to assess these effects.
Advanced: What structure-activity relationship (SAR) insights are critical for optimizing this compound’s biological activity?
Methodological Answer:
- Position 2 (methyl group) : Enhances lipophilicity and target binding (e.g., kinase inhibition). Replacing methyl with bulkier groups (e.g., morpholine) improves selectivity but may reduce cell permeability .
- Methoxypyridine substituent : The 6-methoxy group on pyridine increases π-stacking interactions with aromatic residues in enzyme active sites (e.g., PI3K or tyrosine kinases) .
- 4-amine position : Substitution with heteroaryl groups (e.g., pyrazine) modulates hydrogen bonding with targets like Mycobacterium tuberculosis enzymes, as shown in MIC assays .
Advanced: How can molecular docking and 3D-QSAR models guide the design of derivatives?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., PI3Kγ). Key interactions include hydrogen bonds between the quinazoline core and kinase hinge regions (e.g., Glu 880) and hydrophobic contacts with methoxypyridine .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) of 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives identifies steric/electrostatic hotspots. For example, electron-donating groups at the phenyl ring enhance inhibitory activity .
Basic: What analytical methods ensure purity and quantify the compound in formulations?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm. Retention times (~8.2 min) and peak symmetry confirm >98% purity .
- TLC : Ethyl acetate/hexane (1:1) with Rf ~0.27 monitors reaction progress .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies show:
- Solid state : Stable for >6 months at -20°C in amber vials (desiccated). Degradation (<5%) occurs at 25°C/60% RH due to hygroscopicity .
- Solution (DMSO) : Store at -80°C; avoid freeze-thaw cycles. NMR confirms decomposition (e.g., methoxy group hydrolysis) after 7 days at 4°C .
Advanced: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
